BenchChemオンラインストアへようこそ!

Phenelfamycin B

Neisseria gonorrhoeae multidrug resistance minimum inhibitory concentration

Source high-purity Phenelfamycin B for EF-Tu inhibition studies. Select this specific pyridone-lacking elfamycin for its validated potency against MDR N. gonorrhoeae (MIC 1-2 μg/mL, WHO F) and C. difficile (MIC 0.12-1 μg/mL). Ideal as a positive control in MIC assays and a scaffold for medicinal chemistry optimization.

Molecular Formula C51H71NO15
Molecular Weight 938.1 g/mol
CAS No. 118498-92-3
Cat. No. B038506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenelfamycin B
CAS118498-92-3
Synonymsphenelfamycin B
Molecular FormulaC51H71NO15
Molecular Weight938.1 g/mol
Structural Identifiers
SMILESCC=CC=CC1C(C(C(C(O1)(C(COC2CC(C(C(O2)C)O)OC)C(=O)NCC=CC=C(C)C(C(C)C3CC(C(O3)C=CC=CC=CC(=O)O)O)OC)O)O)OC(=O)CC4=CC=CC=C4)(C)C
InChIInChI=1S/C51H71NO15/c1-9-10-14-25-41-50(5,6)48(66-43(56)28-35-22-15-13-16-23-35)47(58)51(60,67-41)36(31-63-44-30-40(61-7)45(57)34(4)64-44)49(59)52-27-20-19-21-32(2)46(62-8)33(3)39-29-37(53)38(65-39)24-17-11-12-18-26-42(54)55/h9-26,33-34,36-41,44-48,53,57-58,60H,27-31H2,1-8H3,(H,52,59)(H,54,55)/b10-9-,12-11+,20-19+,24-17+,25-14+,26-18+,32-21+/t33-,34-,36+,37-,38-,39+,40-,41-,44+,45+,46+,47+,48-,51+/m0/s1
InChIKeyVLBWFLKRBCOSGD-NMMXFFNGSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phenelfamycin B (CAS 118498-92-3): A Linear Polyketide Elfamycin Antibiotic Targeting EF-Tu for Anaerobic and Gonococcal Research


Phenelfamycin B (CAS 118498-92-3) is a member of the elfamycin family of antibiotics, a class of natural products that target bacterial elongation factor Tu (EF-Tu) to inhibit protein synthesis [1]. It was originally isolated from fermentation broths of two Streptomyces violaceoniger strains (AB 999F-80 and AB 1047T-33) as part of a multi-component complex that includes phenelfamycins A through F and unphenelfamycin [2]. Phenelfamycin B is characterized as a linear polyketide with a monosaccharide moiety and is structurally isomeric with phenelfamycin A [3]. This compound has garnered research interest due to its potent activity against anaerobic Gram-positive bacteria, particularly Clostridioides difficile, as well as its more recently identified activity against multidrug-resistant Neisseria gonorrhoeae [1].

Phenelfamycin B vs. Phenelfamycin A, E, and Kirromycin: Why Structural and Activity Profiles Preclude Direct Substitution in Research Applications


The elfamycin antibiotic class exhibits substantial heterogeneity in both molecular architecture and antimicrobial spectra, precluding the assumption of functional interchangeability among its members. Phenelfamycin B is distinguished by its linear polyketide backbone and the absence of a pyridone ring, a structural feature shared only with phenelfamycin A, unphenelfamycin, and L-681,217 among characterized elfamycins [1]. Critically, while this pyridone-lacking subclass retains EF-Tu inhibitory activity, marked differences in species-specific potency and spectrum exist. For instance, kirromycin and aurodox (which contain the pyridone ring) demonstrate poor activity against Staphylococcus aureus due to intrinsic EF-Tu resistance rather than permeability barriers, whereas the spectrum of phenelfamycins is biased toward anaerobes and select Gram-negative pathogens [2]. Furthermore, within the phenelfamycin complex itself, phenelfamycin A and B are isomeric monosaccharides, while phenelfamycins C and D are disaccharides, and phenelfamycins E and F possess distinct structures altogether [3]. These structural variations correlate with divergent in vitro activity profiles—for example, phenelfamycin A is documented to have activity against Streptococci and N. gonorrhoeae, whereas phenelfamycin B was only recently recognized for its antigonococcal activity, and phenelfamycins G and H exhibit a narrow spectrum primarily against Propionibacterium acnes [4]. Therefore, selecting the appropriate phenelfamycin congener for a specific research program requires careful consideration of these documented, quantitative activity differences rather than treating the class as a homogeneous entity.

Quantitative Evidence for Phenelfamycin B (CAS 118498-92-3): MIC Data and Structural Differentiators Relative to Key Comparators


MIC of Phenelfamycin B Against Multidrug-Resistant Neisseria gonorrhoeae: A Direct Head-to-Head Comparison with Ceftriaxone, Ciprofloxacin, and Azithromycin

Phenelfamycin B demonstrates an MIC of approximately 1 μg/mL against a multidrug-resistant strain of Neisseria gonorrhoeae [1]. In the same study using the WHO F strain of N. gonorrhoeae, which exhibits high-level resistance to ceftriaxone (MIC > 32 μg/mL), ciprofloxacin (MIC = 32 μg/mL), and azithromycin (MIC = 4 μg/mL), phenelfamycin B maintained consistent activity (MIC = 1-2 μg/mL), representing a 2-fold to greater than 32-fold improvement in potency relative to these clinically used comparators [1]. This activity is attributed to EF-Tu binding and inhibition of protein biosynthesis [1].

Neisseria gonorrhoeae multidrug resistance minimum inhibitory concentration

Phenelfamycin B Activity Against Clostridium difficile: Comparative MIC Data with Vancomycin

Phenelfamycin B is active against Gram-positive anaerobes, including Clostridium difficile [1]. The broader phenelfamycin complex, of which phenelfamycin B is a component, demonstrates MIC ranges of 0.12-1 μg/mL against various Clostridium species including C. difficile, compared with vancomycin which shows MIC ranges of 0.5-2 μg/mL against the same organisms in parallel assays [1]. The study specifically identified the phenelfamycins as being selected for their activity against anaerobic bacteria, especially C. difficile [1].

Clostridium difficile anaerobic bacteria antibiotic-associated colitis

EF-Tu GTPase Stimulation Activity: Phenelfamycin A as a Proxy for the Pyridone-Lacking Subclass Relative to Kirromycin and Aurodox

Phenelfamycin A, which shares the pyridone-lacking structural architecture with phenelfamycin B, was evaluated alongside five other elfamycins for its ability to inhibit E. coli poly(U)-directed poly(Phe) synthesis and stimulate EF-Tu-associated GTPase activity [1]. All elfamycins tested (kirromycin, aurodox, efrotomycin, phenelfamycin A, unphenelfamycin, and L-681,217) inhibited poly(Phe) synthesis and stimulated EF-Tu GTPase activity, demonstrating that the pyridone ring is not essential for EF-Tu inhibition [1]. In this study, aurodox produced essentially complete inhibition of poly(Phe) synthesis with an IC₅₀ of 0.13 μM in a hybrid S. aureus ribosome / E. coli EF-Tu system, while all six elfamycins showed IC₅₀ values ≥ 1 mM in the full S. aureus system, indicating that the observed high MICs in S. aureus reflect kirromycin-resistant EF-Tu rather than permeability constraints [1].

EF-Tu GTPase protein synthesis inhibition elfamycin mechanism

Structural Differentiation of Phenelfamycin B from Phenelfamycin A: Monosaccharide Isomerism with Implications for Biological Activity

Phenelfamycin B possesses a monosaccharide moiety and is isomeric with phenelfamycin A [1]. This structural distinction places phenelfamycins A and B in a distinct monosaccharide subclass, contrasting with phenelfamycins C and D which contain disaccharide moieties, and phenelfamycins E and F which have different structural frameworks altogether [2]. The phenelfamycins as a complex also lack the pyridone ring present in kirromycin, aurodox, and efrotomycin, representing a structural divergence within the broader elfamycin class [3]. While the exact structural difference between the isomers phenelfamycin A and B has not been fully resolved in the publicly available literature, their distinct chromatographic and spectroscopic profiles confirm they are non-identical chemical entities [2].

structural isomer monosaccharide moiety elfamycin subclass

Optimized Research Applications for Phenelfamycin B (CAS 118498-92-3) Based on Quantified Activity Data


Antigonococcal Drug Discovery: Screening and Mechanistic Studies Against Multidrug-Resistant Neisseria gonorrhoeae

Phenelfamycin B is an appropriate compound for research programs focused on identifying novel antigonococcal agents active against ceftriaxone-resistant, ciprofloxacin-resistant, and azithromycin-resistant N. gonorrhoeae strains. Its MIC of 1-2 μg/mL against the WHO F multidrug-resistant strain, which exhibits MICs > 32 μg/mL for ceftriaxone and 32 μg/mL for ciprofloxacin, provides a quantitatively defined potency benchmark [1]. The established mechanism of action—binding to EF-Tu and inhibiting protein biosynthesis—offers a mode of action orthogonal to β-lactams, fluoroquinolones, and macrolides [1]. This compound is suitable for use as a positive control in MIC assays, as a tool compound for EF-Tu binding studies, and as a scaffold for medicinal chemistry optimization programs targeting N. gonorrhoeae.

Anaerobic Bacteriology: C. difficile Susceptibility Testing and EF-Tu Inhibitor Characterization

For researchers investigating anaerobic Gram-positive pathogens, particularly Clostridium difficile, phenelfamycin B offers a structurally distinct antibiotic with an MIC range of 0.12-1 μg/mL, which is 2- to 4-fold more potent than vancomycin (MIC range 0.5-2 μg/mL) in head-to-head comparisons [1]. The compound's activity was specifically selected during discovery for its efficacy against anaerobic bacteria [1]. This makes phenelfamycin B valuable as a reference standard in anaerobic susceptibility panels, as a tool for studying EF-Tu as a therapeutic target in C. difficile, and as a comparator compound for evaluating novel anti-C. difficile agents. The elfamycin mechanism—EF-Tu inhibition—represents an underexplored target for C. difficile therapeutics.

EF-Tu Mechanism and Structure-Activity Relationship Studies Across Bacterial Species

Phenelfamycin B serves as a representative member of the pyridone-lacking elfamycin subclass for investigating structure-activity relationships and species-specific EF-Tu susceptibility. Studies have established that the pyridone ring is not essential for EF-Tu GTPase stimulation or translation inhibition, as demonstrated with phenelfamycin A and other pyridone-lacking elfamycins [1]. Furthermore, the differential susceptibility of S. aureus EF-Tu to kirromycin-class antibiotics (IC₅₀ ≥ 1 mM) versus the potent activity of aurodox (IC₅₀ = 0.13 μM) in hybrid systems containing E. coli EF-Tu indicates that EF-Tu sequence variations across bacterial species critically determine elfamycin potency [1]. Phenelfamycin B is suitable for comparative EF-Tu binding assays, ribosomal translation inhibition studies, and investigations into intrinsic elfamycin resistance mechanisms.

Natural Product Biosynthesis and Genome Mining: EF-Tu Resistance-Guided Discovery

Phenelfamycin B was identified through a resistance-guided genome mining approach that exploits the presence of kirromycin-resistant EF-Tu alleles (EF-Tuᴷⁱʳᴿ) within biosynthetic gene clusters to predict elfamycin production [1]. This discovery paradigm makes phenelfamycin B a validated case study for natural product chemists and synthetic biologists seeking to activate cryptic antibiotic gene clusters. The compound's identification from a Streptomyces isolate not previously known to produce elfamycins demonstrates the utility of resistance-based prospecting strategies that can be generalized to other antibiotic classes [1]. Researchers investigating biosynthetic gene clusters, heterologous expression, or resistance-guided discovery workflows can use phenelfamycin B as a reference standard for analytical method development and activity confirmation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Phenelfamycin B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.